3-Bromo-6-iodo-4-methoxy-1H-indazole
Description
3-Bromo-6-iodo-4-methoxy-1H-indazole is a halogenated indazole derivative characterized by bromine at position 3, iodine at position 6, and a methoxy group at position 4.
Properties
IUPAC Name |
3-bromo-6-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-6-3-4(10)2-5-7(6)8(9)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCYFSCVBAQBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodo-4-methoxy-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indazole derivative.
Bromination: The indazole derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: The brominated intermediate is then subjected to iodination using iodine or an iodinating agent like potassium iodide (KI) in the presence of an oxidizing agent.
Methoxylation: Finally, the iodinated intermediate is treated with a methoxylating agent such as dimethyl sulfate or methanol in the presence of a base to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing bromine or iodine.
Oxidation Products: Oxidized forms with additional oxygen-containing groups.
Reduction Products: Reduced forms with hydrogen atoms replacing bromine or iodine.
Coupling Products: Complex molecules formed by coupling with other aromatic or aliphatic compounds.
Scientific Research Applications
3-Bromo-6-iodo-4-methoxy-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Positioning and Halogen Diversity
6-Bromo-4-methoxy-1H-indazole (CAS 885519-21-1) :
6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 887568-00-5) :
- Structure : Bromine at position 6, iodine at position 3, fluorine at position 4.
- Molecular Weight : 340.92 g/mol.
- Key Difference : Fluorine’s electronegativity enhances stability and influences electronic properties, while iodine provides a heavy atom for crystallography or radiolabeling applications .
- 5-Bromo-3-iodo-6-methyl-1H-indazole (CAS 1360954-43-3): Structure: Bromine at position 5, iodine at position 3, methyl at position 5.
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 3-Bromo-6-iodo-4-methoxy-1H-indazole* | Br (3), I (6), OMe (4) | ~341 (estimated) | Dual halogens for diverse reactivity |
| 6-Bromo-4-methoxy-1H-indazole | Br (6), OMe (4) | 227.06 | Lightweight, bromine-only |
| 6-Bromo-4-fluoro-3-iodo-1H-indazole | Br (6), I (3), F (4) | 340.92 | Fluorine-enhanced stability |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | Br (5), I (3), Me (6) | 239.12 (base structure) | Methyl for hydrophobicity |
*Estimated based on analogs.
Physicochemical Properties
Polarity and Solubility :
- Methoxy groups (electron-donating) increase polarity compared to methyl or halogen-only analogs. For example, 6-bromo-4-methoxy-1H-indazole has a polar surface area influenced by the methoxy group, enhancing water solubility relative to methyl-substituted analogs like 5-bromo-3-iodo-6-methyl-1H-indazole .
- Iodine’s large atomic radius contributes to higher molecular weight and may reduce solubility in aqueous media compared to bromine-only derivatives .
Thermal Stability :
- Halogenated indazoles generally exhibit moderate thermal stability. The presence of iodine may lower melting points due to weaker C-I bonds compared to C-Br or C-Cl bonds .
Q & A
Q. How can researchers optimize reaction scalability for multi-gram synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
